molecular formula C3H3F3N4 B119783 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine CAS No. 25979-00-4

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Cat. No. B119783
CAS RN: 25979-00-4
M. Wt: 152.08 g/mol
InChI Key: NQNDCVURMZJFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Molecular Structure Analysis

The molecular structure of “5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine” would likely involve a 1,2,4-triazole ring with a trifluoromethyl group attached. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s often used in reactions involving carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine” would depend on its specific structure. Trifluoromethyl groups can significantly affect the properties of the compounds they’re part of, due to their high electronegativity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Triazoles : 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine is involved in the synthesis of various 4-substituted triazoles. This process typically occurs under specific conditions, resulting in hydrogen-bonded monoadduct complexes, as shown in the reactions with alkyl amines (Reitz & Finkes, 1989).
  • Formation of Tetrahydro-triazolopyrimidines : The compound is used in a solvent-free, one-pot synthesis method for tetrahydro-[1,2,4]triazolopyrimidines, employing aromatic aldehydes and ethyl 4,4,4-trifluoro-3-oxobutanoate (Rahmati, 2011).

Crystal Structure Analysis

  • Tautomeric Forms and Crystal Packing : The tautomeric forms of related triazole compounds, like 3-phenyl and 5-phenyl triazol amines, have been studied to understand their planarity and crystal packing. Such studies are crucial for understanding the structural aspects of these compounds (Dolzhenko et al., 2008).

Photochemical Applications

  • Photochemistry in Fluorinated Heterocycles : Research on the photochemistry of fluorinated 1,2,4-triazoles, including those with trifluoromethyl groups, has been conducted. This research highlights the photoprocesses used in synthesizing fluorinated structures, essential for various applications (Pace et al., 2004).

Antimicrobial Applications

  • Antimicrobial Activities : Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. This research is significant in developing new antimicrobial agents (Bektaş et al., 2007).

Coordination Chemistry

  • Complex Formation with Transition Metals : Studies have been conducted on the coordination geometries of bis(4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione) complexes of transition metals, providing insights into the bonding and structural properties of these complexes (Menzies & Squattrito, 2001).

Energetic Material Research

  • High Thermal Stability in Energetic Materials : The compound has been utilized in synthesizing high thermal stability and insensitive fused triazole-triazine trifluoromethyl-containing explosives, showcasing its potential in the field of heat-resistant energetic materials (Yan et al., 2021).

Green Chemistry

  • Green Synthesis of Antimicrobial Agents : Efficient, environmentally-friendly synthesis methods for triazole derivatives have been developed, demonstrating the compound's potential in green chemistry applications (Beyzaei et al., 2019).

Future Directions

The use of trifluoromethyl groups in organic compounds is a growing area of research, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research will likely continue to explore new methods of synthesizing trifluoromethylated compounds and investigating their properties and applications .

properties

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4/c4-3(5,6)1-8-2(7)10-9-1/h(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNDCVURMZJFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948877
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

CAS RN

25979-00-4
Record name 25979-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the procedure reported by V. A. Lopyrev Zh. Obshch. Khim. 53 p. 1684, 1983 (Chemical Abstracts 139865y, 1983) a crude sample of 3-amino-5-trifluoromethyl-1,2,4-triazole was prepared by the cyclocondensation of aminoguanidine bicarbonate with trifluoroacetic acid in refluxing toluene. This material was used effectively without further purification in subsequent ring condensation reactions. To 30 ml. of glacial acetic acid stirring, 3.0 g (19.7 mmol) of 3-amino-5-trifluoromethyl-1,2,4-triazole and 3.5 g (21.6 mmol) of benzoylacetone were added and the mixture heated at reflux for 3 h. A solution soon formed after heating. The solvent was evaporated in vacuo and excess water added to the residue followed by extraction with 200 ml of ethyl acetate. The extract was washed with water, saturated sodium bicarbonate, brine, dried over magnesium sulfate and evaporated in vacuo to give an oily residue. Silica gel column chromatography (methylene chloride) afforded 3.09 g of the title compound which was present as the major component, m.p. 106°-108° C.
[Compound]
Name
139865y
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 3
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 5
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 6
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.